

# Confirming DGAT2 Target Engagement of PF-06424439: A Comparative Guide

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Compound of Interest		
Compound Name:	PF-06424439	
Cat. No.:	B15613075	Get Quote

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The development of selective inhibitors for diacylglycerol acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, represents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH). A critical step in the preclinical and clinical development of these inhibitors is the confirmation of on-target engagement. This guide provides an objective comparison of **PF-06424439**, a potent DGAT2 inhibitor, with alternative inhibitors and details the experimental methodologies used to verify target engagement.

### Overview of PF-06424439 and Alternatives

**PF-06424439** is an orally bioavailable, potent, and selective small-molecule inhibitor of DGAT2. [1][2] It exhibits a time-dependent and slowly reversible inhibition mechanism, binding to DGAT2 in a noncompetitive manner with respect to the acyl-CoA substrate.[3][4] This results in the formation of a high-affinity enzyme-inhibitor complex.[3] For a comprehensive evaluation, **PF-06424439** is compared against other notable DGAT2 inhibitors, including another small molecule, Ervogastat (PF-06865571), and an antisense oligonucleotide, IONIS-DGAT2Rx, which employs a different modality to reduce DGAT2 activity.

## **Data Presentation: Comparison of DGAT2 Inhibitors**

The following table summarizes the key characteristics and performance metrics of **PF-06424439** and selected alternative DGAT2 inhibitors.

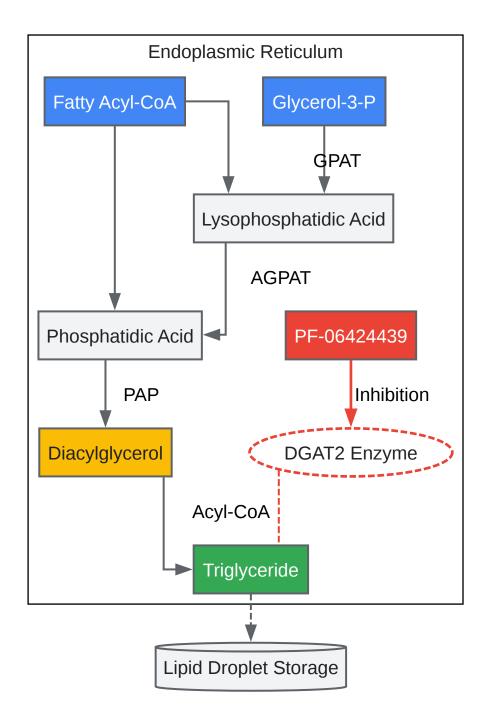


Feature	PF-06424439	Ervogastat (PF- 06865571)	IONIS-DGAT2Rx (ION224)
Modality	Small Molecule	Small Molecule	Antisense Oligonucleotide
Mechanism of Action	Direct, slowly reversible, noncompetitive enzyme inhibition[3][4]	Direct enzyme inhibition[1][5][6]	Reduces synthesis of DGAT2 enzyme via RNA interference[3][7]
In Vitro Potency (IC50)	14 nM[1][2][4]	17.2 nM[1]	Not Applicable (acts on mRNA)
Selectivity	Highly selective over DGAT1, MGAT2, and MGAT3 (>50 μM)[2]	Selective DGAT2 inhibitor[1][5][6]	Specific for DGAT2 mRNA
Reported In Vivo Effect	Reduces plasma triglycerides and cholesterol in rodent models[2][4]	Reduces liver fat and serum triglycerides in humans with NAFLD[4][8]	Reduces liver fat in patients with type 2 diabetes and NAFLD[9]

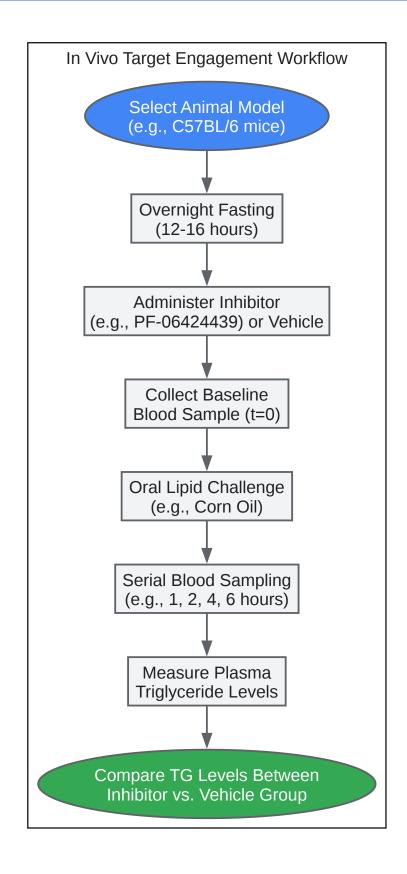
## **Mandatory Visualization**

Diagrams created using Graphviz illustrate key pathways and workflows for assessing DGAT2 inhibition.









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### References

- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. IONIS-DGAT2Rx Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Efficacy and safety of an orally administered DGAT2 inhibitor alone or coadministered with a liver-targeted ACC inhibitor in adults with non-alcoholic steatohepatitis (NASH): rationale and design of the phase II, dose-ranging, dose-finding, randomised, placebo-controlled MIRNA (Metabolic Interventions to Resolve NASH with fibrosis) study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ervogastat Wikipedia [en.wikipedia.org]
- 6. Discovery of Ervogastat (PF-06865571): A Potent and Selective Inhibitor of Diacylglycerol Acyltransferase 2 for the Treatment of Non-alcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jinsoolim.com [jinsoolim.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel antisense inhibition of diacylglycerol O-acyltransferase 2 for treatment of non-alcoholic fatty liver disease: a multicentre, double-blind, randomised, placebo-controlled phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
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